molecular formula C13H17NO5 B13056491 (R)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid

(R)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid

Cat. No.: B13056491
M. Wt: 267.28 g/mol
InChI Key: CBJVTWUVPXQONY-SNVBAGLBSA-N
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Description

(R)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid is a chiral, Boc-protected amino acid derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis chemistry, serving as a critical protecting group for amines due to its stability under basic conditions and selective removability under mild acidic conditions . Compounds featuring this protecting group have been fundamental in the development of advanced materials, such as chemically amplified photoresists used in deep-UV lithography . While specific biological data for this exact ortho-hydroxy derivative is not widely published in the available literature, its close structural analogs, such as the 4-hydroxyphenyl version, are well-established intermediates in chemical research . The presence of both the acid-labile Boc group and the carboxylic acid on this scaffold provides two versatile handles for chemical modification, making it a useful precursor for constructing more complex molecules. Its potential applications include serving as a key intermediate in the synthesis of peptide mimetics, pharmaceutically active compounds, and as a starting material for the development of enzyme inhibitors or molecular probes, following the general utility of similar Boc-protected amino acids in probe development for target engagement studies . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

(2R)-2-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-4-5-7-9(8)15/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1

InChI Key

CBJVTWUVPXQONY-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of 2-(2-hydroxyphenyl)acetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

®-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Deprotection of the Boc group is often achieved using trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

®-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical pathways. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substitutions

Substituent Effects on the Phenyl Ring

(R,E)-2-((tert-butoxycarbonyl)amino)-2-(2-(3-ethoxy-3-oxoprop-1-en-1-yl)phenyl)acetic acid (11a) Structure: Features a propenoate ester at the ortho position. Synthesis: Gram-scale olefination of α-phenylglycine derivatives (64–80% yield) . Application: Intermediate for C–H functionalization in peptide backbone modifications.

(R)-2-((tert-butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid Structure: Chlorine substituent at the ortho position. Hazards: H302 (oral toxicity), H315/H319 (skin/eye irritation) . Stability: Requires dry storage at room temperature, unlike hydroxylated analogs sensitive to oxidation .

2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid Structure: Para-hydroxyphenyl group. Hazards: Similar irritant properties (H315/H319/H335) but lacks the ortho-hydroxyl’s steric effects .

Heterocyclic Variants

(R)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid Structure: Thiophene replaces phenyl. Applications: Used in bioresponsive materials; lower molecular weight (257.31 g/mol) enhances membrane permeability . Hazards: H315/H319/H335 (respiratory irritation) .

(R)-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid (8d) Structure: Brominated isoxazolyl group. Biological Activity: 83% yield; [α]D²⁰ = −168.5° (CHCl₃). Stereochemistry (R,R) vs. (S,R) alters enzyme inhibition potency ().

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Key Hazards (GHS) Applications
(R)-2-((Boc)amino)-2-(2-hydroxyphenyl)acetic acid (Target) C₁₃H₁₇NO₅ ~267.28 (estimated) N/A H315, H319, H335 Peptide synthesis, enzyme inhibition
(R,E)-2-((Boc)amino)-2-(2-(3-ethoxypropenoyl)phenyl)acetic acid (11a) C₁₉H₂₅NO₆ 363.41 64–80 Not reported C–H functionalization
(R)-2-((Boc)amino)-2-(2-chlorophenyl)acetic acid C₁₃H₁₆ClNO₄ 285.72 N/A H302, H315, H319, H335 Intermediate for chiral ligands
(R)-2-((Boc)amino)-2-(thiophen-2-yl)acetic acid C₁₁H₁₅NO₄S 257.31 N/A H315, H319, H335 Bioresponsive materials
(R,R)-2-((Boc)amino)-2-(3-bromo-isoxazolyl)acetic acid (8d) C₁₀H₁₄BrN₂O₅ 329.13 83 Not reported Anticancer agents (preclinical)

Key Findings

  • Stereochemical Impact : Enantiomers (e.g., 8a vs. 8d in ) show divergent bioactivity, emphasizing the need for asymmetric synthesis .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl) increase stability but introduce toxicity risks .
    • Hydroxyl groups enhance hydrogen bonding but may reduce synthetic yield due to oxidation .
  • Heterocyclic Advantages : Thiophene analogs offer improved pharmacokinetics but require careful hazard management .

Biological Activity

(R)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid, also known as BOC-D-2-hydroxyphenylalanine, is a β-amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (BOC) protecting group and a 2-hydroxyphenyl moiety. Understanding its biological activity is crucial for developing therapeutic applications.

  • Molecular Formula : C14H19NO5
  • Molecular Weight : 281.3 g/mol
  • CAS Number : 119660-45-6

The biological activity of (R)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the hydroxyphenyl group enhances its potential for hydrogen bonding and π-π interactions, which may contribute to its inhibitory effects on specific enzymes.

Biological Activity Overview

  • Inhibition of Enzymes :
    • Studies have shown that this compound can inhibit certain classes of enzymes, particularly histone deacetylases (HDACs). For instance, related compounds have demonstrated IC50 values ranging from 14 to 67 nM against HDAC1–3, indicating significant potency in modulating epigenetic regulation .
  • Antimicrobial Properties :
    • Preliminary evaluations suggest that derivatives of this compound exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the aromatic ring can enhance antibacterial efficacy .
  • Neuroprotective Effects :
    • Some studies have indicated potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems. This could be linked to its structural similarity with known neuroprotective agents .

Case Study 1: HDAC Inhibition

A comprehensive study investigated the inhibition profile of various azumamide derivatives, including those structurally related to (R)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid. The results highlighted that compounds with a β-amino acid scaffold showed selective inhibition against HDACs, with significant implications for cancer therapy .

CompoundHDAC Inhibition (IC50 nM)Selectivity
Azumamide C14High
Azumamide E67Moderate

Case Study 2: Antimicrobial Activity

Research on the antimicrobial properties of various derivatives indicated that compounds similar to (R)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid exhibited minimum inhibitory concentrations (MICs) against multi-drug resistant strains.

CompoundTarget BacteriaMIC (µM)
Compound AS. aureus20
Compound BE. coli40

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